molecular formula C21H20N2O2S B2582804 5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide CAS No. 2034595-52-1

5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide

Cat. No.: B2582804
CAS No.: 2034595-52-1
M. Wt: 364.46
InChI Key: BMLJRTOJAJIJRI-UHFFFAOYSA-N
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Description

5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide is a complex organic compound that features a unique structure combining a phenyl group, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds:

  • Step 1: Synthesis of 5-(thiophen-2-yl)pyridine-3-carbaldehyde

      Reagents: Thiophene-2-carboxaldehyde and 3-bromopyridine.

      Conditions: Palladium-catalyzed cross-coupling reaction (Suzuki coupling) in the presence of a base such as potassium carbonate.

  • Step 2: Formation of the Amide Linkage

      Reagents: 5-(thiophen-2-yl)pyridine-3-carbaldehyde, phenylacetic acid, and pentanoyl chloride.

      Conditions: Amidation reaction using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted under anhydrous conditions.

      Products: Reduction of the carbonyl group to form alcohols.

  • Substitution:

      Reagents: Halogenating agents like bromine or chlorine.

      Conditions: Often performed in the presence of a catalyst.

      Products: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, 5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Studies have shown its potential in treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity. The thiophene and pyridine rings can participate in π-π stacking interactions, enhancing its binding affinity to target proteins. Additionally, the phenyl group can engage in hydrophobic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 5-oxo-5-phenyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)pentanamide
  • 5-oxo-5-phenyl-N-((5-(pyridin-2-yl)pyridin-3-yl)methyl)pentanamide
  • 5-oxo-5-phenyl-N-((5-(benzofuran-2-yl)pyridin-3-yl)methyl)pentanamide

Uniqueness

Compared to similar compounds, 5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and as a potential therapeutic agent.

Properties

IUPAC Name

5-oxo-5-phenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c24-19(17-6-2-1-3-7-17)8-4-10-21(25)23-14-16-12-18(15-22-13-16)20-9-5-11-26-20/h1-3,5-7,9,11-13,15H,4,8,10,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLJRTOJAJIJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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